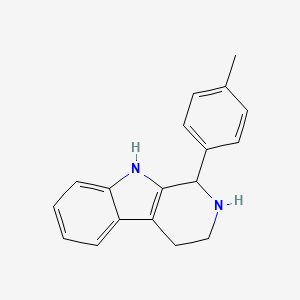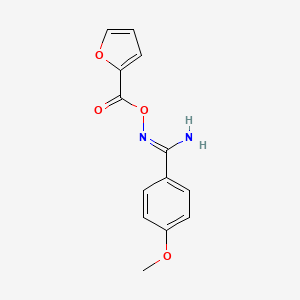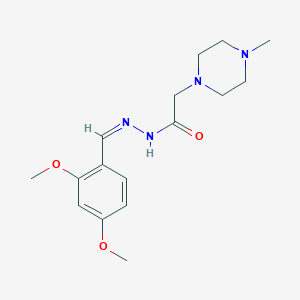
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
概要
説明
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a natural alkaloid found in various plants such as Banisteriopsis caapi and Peganum harmala. Harmine has been used for centuries in traditional medicine and shamanic practices for its psychoactive properties. In recent years, harmine has gained attention in the scientific community for its potential therapeutic applications in treating various neurological disorders.
作用機序
In addition to inhibiting MAO-A, 1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have other mechanisms of action in the brain. Harmine can activate the Wnt signaling pathway, which plays a crucial role in neuronal development and synaptic plasticity. Harmine can also modulate the activity of GABA receptors, which can affect anxiety and mood.
Biochemical and Physiological Effects
Harmine has been shown to have various biochemical and physiological effects in the body. Harmine can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal growth and survival. Harmine can also increase the levels of antioxidant enzymes, which can protect the brain from oxidative stress.
実験室実験の利点と制限
Harmine has several advantages for lab experiments. It is relatively easy to synthesize, and it has a well-defined mechanism of action in the brain. However, 1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can also have limitations in lab experiments. It can have off-target effects on other enzymes, and its effects can vary depending on the dose and duration of treatment.
将来の方向性
There are several future directions for 1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline research. One area of interest is its potential use in treating Alzheimer's disease. Harmine has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in treating addiction. Harmine has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. Finally, 1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have anti-inflammatory effects, which could make it a potential therapeutic agent for various inflammatory disorders.
科学的研究の応用
Harmine has been extensively studied for its potential therapeutic applications in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Harmine has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme responsible for breaking down neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, 1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can increase the levels of these neurotransmitters in the brain, which can improve mood and cognitive function.
特性
IUPAC Name |
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-12-6-8-13(9-7-12)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-9,17,19-20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNGMLUUTSJXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183751 | |
| Record name | 2,3,4,9-Tetrahydro-1-(4-methylphenyl)-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
CAS RN |
3380-71-0 | |
| Record name | 2,3,4,9-Tetrahydro-1-(4-methylphenyl)-1H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3380-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-1-(4-methylphenyl)-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B3829810.png)
![N'-({[(4-chlorophenyl)amino]carbonyl}oxy)-N-(4-methylphenyl)-3-nitrobenzenecarboximidamide](/img/structure/B3829817.png)

![1-methyl-4-[2-(3-nitrophenyl)vinyl]pyridinium iodide](/img/structure/B3829829.png)
![4-[2-(1,3-benzodioxol-5-yl)vinyl]-1-methylpyridinium iodide](/img/structure/B3829839.png)
![4-[2-(4-methoxyphenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B3829844.png)
![1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3829850.png)
![5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3829856.png)

![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3829890.png)
![4-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3829891.png)

